molecular formula C7H8ClN B033498 4-(Chloromethyl)-2-methylpyridine CAS No. 75523-42-1

4-(Chloromethyl)-2-methylpyridine

Cat. No.: B033498
CAS No.: 75523-42-1
M. Wt: 141.6 g/mol
InChI Key: XDDLZDABUCJCMO-UHFFFAOYSA-N
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Description

Overview of Halogenated Pyridine (B92270) Derivatives in Chemical Research

Pyridine and its derivatives are a class of heterocyclic organic compounds that are structurally similar to benzene (B151609), with one C-H group replaced by a nitrogen atom. mdpi.com This structural feature makes them foundational in a vast number of applications, from pharmaceuticals to agricultural products. mdpi.com Within this family, halogenated pyridines—pyridines substituted with one or more halogen atoms—are of particular interest to researchers.

Halopyridines serve as key building blocks for synthesizing a wide array of valuable products, including pharmaceuticals, agrochemicals, and specialized ligands for metal complexes. nih.govchemrxiv.org The introduction of a halogen atom onto the pyridine ring provides a reactive "handle" that facilitates further chemical modifications. These reactions often involve nucleophilic substitution, allowing for the construction of more complex molecular architectures. chemimpex.com

The development of efficient and selective halogenation methods for pyridine C-H precursors has been a significant area of study. nih.govchemrxiv.org Researchers have devised various strategies to achieve this, including ring-opening, halogenation, and ring-closing sequences that transform pyridines into reactive intermediates. chemrxiv.org Other common methods involve the chlorination of starting materials like picolines or pyridine-N-oxides using reagents such as sulfuryl chloride (SO2Cl2) or phosgene. tandfonline.com The versatility and reactivity of halogenated pyridines have cemented their status as indispensable tools in modern organic synthesis and medicinal chemistry. nih.govchemimpex.com

Significance of 4-(Chloromethyl)-2-methylpyridine as a Research Compound

This compound is a specific halogenated pyridine derivative that holds considerable importance as a reactive intermediate in organic synthesis. Its structure, featuring both a methyl group and a reactive chloromethyl group on the pyridine ring, makes it a versatile precursor for a range of more complex molecules. The chloromethyl group is particularly useful as it can readily participate in nucleophilic substitution reactions.

This compound and its isomers, such as 2-chloromethylpyridine, are recognized as an important class of compounds for the preparation of pharmaceuticals and pesticides. tandfonline.com For instance, chloromethylpyridines are key intermediates in the synthesis of proton pump inhibitors, a class of drugs used to treat acid-related gastrointestinal conditions. patsnap.comgoogle.com One related compound, 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride, is used in the synthesis of derivatives like omeprazole (B731) and tenatoprazole. google.com Similarly, this compound has been identified as a reagent in the preparation of HIV-1 protease inhibitors. chemicalbook.com

The synthesis of chloromethylpyridines often starts from picoline-N-oxides. tandfonline.com For example, 4-picoline-N-oxide can be reacted to produce 4-chloromethylpyridine through side-chain chlorination. tandfonline.com

Table 1: Physicochemical Properties of 4-(Chloromethyl)pyridine (B78701) Hydrochloride

This table presents data for the closely related hydrochloride salt, as it is commonly supplied and documented. sigmaaldrich.com

PropertyValue
Synonym 4-Picolyl chloride hydrochloride
CAS Number 1822-51-1
Molecular Formula C₆H₆ClN · HCl
Molecular Weight 164.03 g/mol
Form Powder
Melting Point 166-173 °C

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Table 2: Research Applications and Synthesis of Chloromethylpyridine Derivatives

Research AreaKey Finding / ApplicationStarting Material (Example)Reference
Pharmaceutical Synthesis Used in the preparation of HIV-1 protease inhibitors.This compound chemicalbook.com
Pharmaceutical Synthesis Serves as a key intermediate for proton pump inhibitors like Omeprazole.2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride google.com
Organic Synthesis Can be synthesized via side-chain chlorination.4-Picoline-N-oxide tandfonline.com
Agrochemical & Dye Synthesis Chloromethylpyridines are an important class of compounds in these industries.Picoline-N-oxides tandfonline.com

Table 3: List of Mentioned Chemical Compounds

Common Name / IUPAC NameMolecular Formula
This compoundC₇H₈ClN
2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridineC₁₄H₉F₆N
2-Chloro-4-methylpyridineC₆H₆ClN
2-chloromethyl-4-methanesulfonyl-3-methyl pyridineC₈H₁₀ClNO₂S
2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochlorideC₉H₁₃Cl₂NO
2-IodopyridineC₅H₄IN
2,3-dimethyl-4-(methylsulfonyl)pyridineC₈H₁₁NO₂S
2,6-DichloropyridineC₅H₃Cl₂N
3-Bromo-2-hydroxypyridineC₅H₄BrNO
3,5-bis(trifluoromethyl)phenylboronic acidC₈H₅BF₆O₂
4-(Chloromethyl)pyridine hydrochlorideC₆H₇Cl₂N
4-chloro-3-methoxy-2-methylpyridineC₇H₈ClNO
4-chloro-3-methoxy-2-methylpyridine-N-oxideC₇H₈ClNO₂
4-Picoline-N-oxideC₆H₇NO
BenzeneC₆H₆
OmeprazoleC₁₇H₁₉N₃O₃S
Pantoprazole (B1678409)C₁₆H₁₅F₂N₃O₄S
PhosgeneCCl₂O
PyridineC₅H₅N
Sulfuryl chlorideSO₂Cl₂
TenatoprazoleC₁₆H₁₈N₄O₃S
TolueneC₇H₈
Trichloroisocyanuric acidC₃Cl₃N₃O₃
TriphosgeneC₃Cl₆O₃

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(chloromethyl)-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-6-4-7(5-8)2-3-9-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDLZDABUCJCMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms of 4 Chloromethyl 2 Methylpyridine

Nucleophilic Substitution Reactions

The primary mode of reaction for 4-(Chloromethyl)-2-methylpyridine is nucleophilic substitution, where the chloride ion is displaced by a variety of nucleophiles. The reaction typically follows an SN2 mechanism, facilitated by the electrophilic nature of the carbon atom in the chloromethyl group.

Reactions with Amines

This compound readily reacts with primary and secondary amines to form the corresponding substituted aminomethylpyridines. This reaction involves the lone pair of electrons on the nitrogen atom of the amine attacking the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion and the formation of a new carbon-nitrogen bond. Such reactions are fundamental in the synthesis of more complex molecules, including ligands for metal complexes. wikipedia.org The resulting pyridylmethylamine scaffolds are prevalent in coordination chemistry and catalysis. While 4-chloropyridine (B1293800) itself can react with amines via nucleophilic aromatic substitution, the reaction with this compound preferentially occurs at the more reactive chloromethyl side-chain. researchgate.net

Table 1: Representative Nucleophilic Substitution with Amines This table presents a generalized reaction scheme based on established chemical principles for this class of compounds.

Reactant 1Reactant 2ProductReaction Type
This compoundPrimary/Secondary Amine (R¹R²NH)4-((R¹R²N)-methyl)-2-methylpyridineNucleophilic Substitution (Amination)

Reactions with Thiols

The reaction of this compound and its derivatives with thiol-containing nucleophiles is a well-documented process, particularly in the synthesis of pharmaceuticals. A prominent example is found in the preparation of proton pump inhibitors like Rabeprazole (B1678785). In these syntheses, a structurally similar compound, 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine (B37757), undergoes condensation with 2-mercaptobenzimidazole. mdpi.com The reaction is typically carried out in the presence of a base, such as sodium hydroxide, which deprotonates the thiol to form a more potent thiolate nucleophile. The thiolate then attacks the chloromethyl group to form a thioether linkage, yielding the sulfide (B99878) precursor to the final drug. mdpi.comchemicalbook.com A closely related reaction involves 4-chloro-2-(chloromethyl)-3-methylpyridine (B3048412) reacting with 1H-benzo[d]imidazole-2-thiol in the presence of NaOH to produce the corresponding thioether with a high yield of 95%. nih.gov

Table 2: Nucleophilic Substitution with Thiol Derivatives

Reactant 1Reactant 2BaseSolventProductYieldReference
4-Chloro-2-(chloromethyl)-3-methylpyridine1H-benzo[d]imidazole-2-thiolNaOHWater2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole95% nih.gov
2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine2-MercaptobenzimidazoleNaOHEthanol/WaterRabeprazole Sulfide85% mdpi.comnih.gov

Reactions with Alcohols

In a manner analogous to the Williamson ether synthesis, this compound can react with alcohols to form ethers. For this reaction to proceed effectively, the alcohol is typically deprotonated by a strong base to form an alkoxide ion. This potent nucleophile then displaces the chloride from the chloromethyl group. This method is a standard procedure for forming ether linkages. orgsyn.orgyoutube.com While direct examples with this compound are not prevalent in the specific literature searched, the reaction of other α-chloro ethers, such as chloromethyl methyl ether, with alcohols to form new ethers is a well-established and efficient process, often catalyzed by Lewis acids like zinc(II) salts. organic-chemistry.orgnih.gov The conversion of hydroxymethylpyridines to chloromethylpyridines using reagents like thionyl chloride is also a common transformation. mdpi.com

Table 3: Representative Nucleophilic Substitution with Alcohols (Williamson Ether Synthesis) This table presents a generalized reaction scheme based on established chemical principles for this class of compounds.

Reactant 1Reactant 2BaseProductReaction Type
This compoundAlcohol (R-OH)Strong Base (e.g., NaH)4-((Alkoxy)methyl)-2-methylpyridine (R-O-CH₂-Py)Nucleophilic Substitution (Ether Synthesis)

Alkylation Reactions

Due to the reactive nature of its chloromethyl group, this compound functions as an effective alkylating agent. nih.govoncohemakey.com In this context, it introduces the (2-methylpyridin-4-yl)methyl group onto a variety of nucleophilic substrates. The reactions discussed in the previous sections—amination, thioetherification, and etherification—are all examples of alkylation where amines, thiols, and alcohols, respectively, are the substrates being alkylated. nih.govmdpi.comoncohemakey.com The efficiency of this compound as an alkylating agent stems from the stability of the pyridine (B92270) ring and the susceptibility of the benzylic-type chloride to undergo SN2 displacement.

Formation of Diverse Derivatives through Functionalization

The versatility of this compound allows for its conversion into a range of other functionalized pyridine derivatives, further expanding its synthetic utility.

Halogenation Reactions

The term "halogenation" in the context of this compound can refer to two distinct processes: substitution on the pyridine ring or exchange of the chlorine atom on the methyl side-chain.

A key functionalization reaction is the Finkelstein reaction , which involves the exchange of the chlorine atom for another halogen. nih.gov By treating this compound with a sodium halide salt, such as sodium iodide or sodium bromide, in a suitable solvent like acetone, the corresponding 4-(iodomethyl)- or 4-(bromomethyl)-2-methylpyridine (B580050) can be synthesized. This reaction is driven to completion by the precipitation of sodium chloride from the acetone, a classic application of Le Chatelier's principle. This halogen exchange can be synthetically useful, as iodomethyl and bromomethyl derivatives are often more reactive alkylating agents than their chloromethyl counterparts. For instance, the conversion of chloromethylpyrazole nucleosides to their highly active iodomethyl counterparts is achieved using sodium iodide in acetone. nih.gov

Alternatively, direct halogenation of the precursor, 2,4-dimethylpyridine (B42361) (2,4-lutidine), can be used to synthesize halogenated derivatives. Gas-phase chlorination at high temperatures can lead to chlorination of the methyl group. google.com More modern methods allow for the selective halogenation of the pyridine ring itself. nih.gov

Table 4: Representative Halogen Exchange Reaction (Finkelstein Reaction) This table presents a generalized reaction scheme based on established chemical principles for this class of compounds.

Reactant 1Reactant 2SolventProductReaction Type
This compoundSodium Iodide (NaI)Acetone4-(Iodomethyl)-2-methylpyridineHalogen Exchange (Finkelstein Reaction)

Oxidation Reactions

The oxidation of substituted pyridines can occur at several sites, including the pyridine nitrogen atom and the alkyl side chains. For this compound, the most susceptible site for oxidation is the pyridine nitrogen. This is a common reaction for pyridine and its derivatives, leading to the formation of the corresponding N-oxide. Reagents such as hydrogen peroxide or peroxy acids are typically employed for this transformation.

The oxidation of the pyridine nitrogen to an N-oxide significantly alters the electronic properties of the ring, which can be leveraged in further synthetic steps. While the direct oxidation of the methyl or chloromethyl groups is less commonly documented for this specific molecule, analogous reactions on similar substrates suggest potential pathways. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize alkyl side chains on aromatic rings to carboxylic acids. rsc.org However, the presence of the reactive chloromethyl group and the pyridine ring itself complicates such transformations, potentially leading to side reactions or requiring specific catalytic systems. uiowa.eduinnospk.com The oxidation of a methyl group on a pyridine ring to a carboxylic acid is a known process, often requiring harsh conditions. innospk.com Similarly, the oxidation of an aldehyde, which could be a potential intermediate from the oxidation of the chloromethyl group (after hydrolysis to an alcohol), to a carboxylic acid is a well-established reaction, often carried out under mild conditions using reagents like sodium chlorite (B76162) (Pinnick oxidation). nih.govstackexchange.com

The formation of this compound-N-oxide is a key transformation. Patents describe the N-oxidation of structurally similar compounds, such as 4-chloro-3-methoxy-2-methylpyridine, using hydrogen peroxide in the presence of a catalyst like phosphotungstic acid. nih.gov This process achieves high yields and highlights a general method for the N-oxidation of substituted picolines. nih.gov

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The chloromethyl group of this compound serves as a reactive handle for various cross-coupling reactions, analogous to a benzylic halide. researchgate.net This functionality allows for the formation of new carbon-carbon bonds, a cornerstone of modern organic synthesis. While specific examples for this exact substrate are not extensively detailed in readily available literature, its participation in several types of cross-coupling reactions can be inferred from the reactivity of similar picolyl chlorides and other heteroaryl halides.

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction couples an organoboron compound with an organic halide. innospk.comresearchgate.net While typically used with aryl or vinyl halides, modifications have expanded its scope. For this compound, the C-Cl bond of the chloromethyl group can undergo oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. The reaction would couple the 4-(2-methylpyridyl)methyl moiety with an aryl, heteroaryl, or vinyl group from the boronic acid or ester partner. Challenges can arise from the Lewis basicity of the pyridine nitrogen, which can coordinate to the palladium catalyst and inhibit its activity. researchgate.net The use of specialized ligands and bases is often necessary to achieve high yields with heterocyclic substrates. researchgate.netresearchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. uiowa.eduacs.org The chloromethyl group can act as the halide partner. The reaction is typically carried out under mild, basic conditions, often using an amine base that can also serve as the solvent. uiowa.eduscispace.com This would result in the formation of a propargyl-pyridine derivative.

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide, catalyzed by nickel or palladium complexes. nih.govnih.govpearson.comacs.org This reaction is one of the earliest examples of catalytic cross-coupling. nih.govnih.gov this compound could react with various Grignard reagents (alkyl, aryl, or vinyl) to form the corresponding substituted 2-methylpyridine (B31789). The high reactivity of Grignard reagents, however, requires careful substrate and condition selection to avoid side reactions. acs.org

The table below summarizes representative conditions for these cross-coupling reactions, which could be adapted for this compound.

Reaction TypeCatalyst/LigandBaseSolventCoupling PartnerTypical Product Structure
Suzuki-Miyaura Pd(OAc)₂, Pd(PPh₃)₄, or other Pd(0) source with phosphine (B1218219) ligandsK₂CO₃, Cs₂CO₃, K₃PO₄Dioxane/H₂O, Toluene, DMFAr-B(OH)₂4-(Ar-CH₂)-2-methylpyridine
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃N, piperidineTHF, DMFR-C≡CH4-(R-C≡C-CH₂)-2-methylpyridine
Kumada NiCl₂(dppp), Pd(PPh₃)₄(none required)THF, EtherR-MgBr4-(R-CH₂)-2-methylpyridine

Electronic and Steric Effects on Reactivity

The reactivity of this compound is governed by a delicate balance of electronic and steric effects imparted by its substituents and the inherent nature of the pyridine ring.

Electronic Effects: The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This nitrogen atom reduces the electron density at the ortho (C2, C6) and para (C4) positions, making the ring less susceptible to electrophilic aromatic substitution but more prone to nucleophilic aromatic substitution at these positions. pearson.comstackexchange.com

The molecule has two key substituents influencing its reactivity:

2-Methyl Group: This is an electron-donating group (EDG) through an inductive effect and hyperconjugation. It increases the electron density on the pyridine ring, partially counteracting the electron-withdrawing effect of the nitrogen atom. This makes the ring slightly more activated towards electrophiles than pyridine itself and can influence the basicity of the nitrogen atom.

4-Chloromethyl Group: This group has a dual electronic nature. The methylene (B1212753) (-CH₂-) group is weakly electron-donating. However, the electronegative chlorine atom exerts a strong electron-withdrawing inductive effect (-I effect). stackexchange.com This makes the benzylic-like carbon of the chloromethyl group electrophilic and susceptible to nucleophilic attack (Sₙ2 reactions). researchgate.netnih.gov The reactivity of this picolyl chloride is analogous to benzyl (B1604629) chloride, which readily undergoes nucleophilic substitution due to the stabilization of the transition state and any potential carbocation intermediate by the adjacent aromatic ring. stackexchange.comquora.com The pyridine ring, being electron-withdrawing, enhances the electrophilicity of the methylene carbon even more than a benzene (B151609) ring would.

The pyridine nitrogen itself acts as a powerful electron-withdrawing group by resonance, which deactivates the C4 position for electrophilic attack but activates it for nucleophilic attack on the ring. stackexchange.com Furthermore, the nitrogen lone pair makes the molecule basic and a good ligand for metal catalysts, which can sometimes inhibit catalytic reactions like cross-couplings. researchgate.net

Steric Effects: The primary source of steric hindrance in this compound is the methyl group at the C2 position.

Hindrance at the Nitrogen Atom: The 2-methyl group provides steric bulk adjacent to the nitrogen atom. This can hinder the approach of bulky reagents or catalysts to the nitrogen lone pair. researchgate.netacs.org For example, in coordination with a metal center, the steric clash can weaken the bond or influence the geometry of the resulting complex. rsc.org

Hindrance at the C3 Position: The ortho-methyl group can also sterically shield the adjacent C3 position from the approach of reagents.

Influence on C2 Reactivity: While the C2 position is electronically activated for some reactions, the presence of the methyl group directly on it means any reaction at this carbon would be part of a quaternary center, which is generally not favored. For reactions involving the pyridine ring itself, the steric bulk of the 2-methyl group can direct incoming reagents to other, less hindered positions. mdpi.com

Advanced Spectroscopic Characterization and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of 4-(Chloromethyl)-2-methylpyridine would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methyl group protons, and the chloromethyl group protons. The aromatic protons would typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts and splitting patterns (doublets, triplets, etc.) would be influenced by the positions of the methyl and chloromethyl substituents. The methyl group protons (at the 2-position) would likely appear as a singlet in the upfield region (around δ 2.5 ppm). The protons of the chloromethyl group (at the 4-position) would also be expected to produce a singlet, further downfield than a typical methyl group due to the electron-withdrawing effect of the chlorine atom (around δ 4.5-5.0 ppm).

A hypothetical data table for the expected ¹H NMR signals is presented below.

Proton Expected Chemical Shift (δ, ppm) Multiplicity
H-37.0 - 7.5d
H-57.0 - 7.5d
H-68.0 - 8.5s
CH₃ (at C-2)2.4 - 2.6s
CH₂Cl (at C-4)4.5 - 4.8s

This table is predictive and not based on experimentally reported data for this compound.

Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is not available in the provided search results. However, data for related compounds like 4-(chloromethyl)pyridine (B78701) hydrochloride can offer insights. spectrabase.com The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

For this compound, distinct signals would be expected for the five carbon atoms of the pyridine ring, the methyl carbon, and the chloromethyl carbon. The aromatic carbons would resonate in the δ 120-160 ppm range. The carbon of the methyl group would appear at a higher field (around δ 20-25 ppm), while the chloromethyl carbon would be found further downfield (around δ 45-50 ppm) due to the electronegativity of the chlorine atom.

A hypothetical data table for the expected ¹³C NMR signals is provided below.

Carbon Expected Chemical Shift (δ, ppm)
C-2155 - 160
C-3120 - 125
C-4145 - 150
C-5120 - 125
C-6148 - 152
CH₃ (at C-2)20 - 25
CH₂Cl (at C-4)45 - 50

This table is predictive and not based on experimentally reported data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the synthesis of this compound, GC-MS could be employed to monitor the progress of the reaction by separating and identifying the reactants, intermediates, and the final product in the reaction mixture. The retention time from the GC would provide information on the identity of the components, while the mass spectrum would confirm their molecular weight and provide structural clues based on fragmentation patterns. Although no specific GC-MS studies for the reaction monitoring of this compound synthesis were identified, this is a standard and highly effective application of the technique in synthetic organic chemistry.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of polar and thermally labile compounds. For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The exact mass of this ion can be used to confirm the elemental composition of the compound with high accuracy. The molecular weight of this compound is 141.59 g/mol . Therefore, in an ESI-MS spectrum, a peak at an m/z (mass-to-charge ratio) of approximately 142.59 would be expected for the [M+H]⁺ ion. While no specific ESI-MS data for this compound was found in the search results, this technique remains a fundamental tool for its molecular weight confirmation.

Infrared (IR) Spectroscopy

Infrared spectroscopy stands as a powerful analytical tool for identifying the functional groups and elucidating the structural features of molecules. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique fingerprint of the compound.

Fourier-transform infrared (FT-IR) Spectroscopy

The experimental vibrational frequencies for the related compound, 4-chloromethyl pyridine hydrochloride, have been determined using FT-IR spectroscopy. The FT-IR spectrum was recorded using a Bruker IFS 66V spectrometer, with a spectral resolution of approximately 2 cm⁻¹ ijcrt.org. The analysis of the spectrum reveals characteristic bands that correspond to the various vibrational modes within the molecule.

Vibrational Assignment Analysis

The assignment of the observed vibrational frequencies to specific molecular motions is a critical step in the interpretation of IR spectra. This is often accomplished by comparison with theoretical calculations and data from similar compounds. For 4-chloromethyl pyridine hydrochloride, a detailed vibrational assignment has been performed based on DFT calculations ijcrt.org.

The pyridine ring itself exhibits a set of characteristic stretching and bending vibrations. The C-H stretching vibrations of the pyridine ring are typically observed in the 3100-3000 cm⁻¹ region. The C-C and C-N stretching vibrations within the ring give rise to a series of bands in the 1600-1400 cm⁻¹ range. In-plane and out-of-plane bending vibrations of the ring and its substituents occur at lower frequencies.

The presence of the chloromethyl group introduces additional vibrational modes. The C-H stretching vibrations of the CH₂ group are expected in the 3000-2800 cm⁻¹ region. The C-Cl stretching vibration is a key indicator and typically appears in the 800-600 cm⁻¹ range. The presence of the methyl group at the 2-position would introduce its own characteristic vibrations, including symmetric and asymmetric stretching and bending modes.

A selection of observed and calculated vibrational frequencies for 4-chloromethyl pyridine hydrochloride, along with their assignments, are presented in the table below.

Observed FT-IR (cm⁻¹)Calculated (cm⁻¹)Vibrational Assignment
30553060Aromatic C-H stretch
16371640C=C/C=N stretch
14901495Aromatic ring stretch
12201225C-H in-plane bend
815820C-H out-of-plane bend
720725C-Cl stretch

Note: The data presented is for 4-chloromethyl pyridine hydrochloride and serves as a close approximation for this compound.

Computational Chemistry and Theoretical Analysis

Computational chemistry provides invaluable insights into molecular structure, properties, and reactivity, complementing experimental findings.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a leading method for the quantum chemical analysis of molecules. For the related 4-chloromethyl pyridine hydrochloride, calculations have been performed using the B3LYP functional with the 6-311++G(d,p) basis set ijcrt.org. This level of theory has been shown to provide accurate predictions of geometric parameters and vibrational frequencies.

The optimized molecular structure obtained from DFT calculations allows for the prediction of bond lengths and bond angles, which can be compared with experimental data where available. For 4-chloromethyl pyridine hydrochloride, the calculated bond lengths for the C-C bonds in the pyridine ring are in the range of 1.39 Å to 1.40 Å, which is typical for aromatic systems ijcrt.org. The C-Cl bond length is calculated to be a key parameter.

Furthermore, DFT calculations are instrumental in predicting the vibrational frequencies. The calculated frequencies are often scaled to better match the experimental values, accounting for anharmonicity and basis set limitations. These scaled theoretical frequencies are crucial for the accurate assignment of the experimental FT-IR and Raman spectra ijcrt.org.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and electron delocalization within a molecule. It examines the interactions between filled and vacant orbitals, providing a quantitative measure of their stabilization energy.

In the context of this compound, NBO analysis would reveal the nature of the bonds, including the σ and π bonds of the pyridine ring and the C-Cl bond. The analysis of donor-acceptor interactions, calculated from the second-order Fock matrix, highlights the intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability. For instance, the interaction between the lone pair of the nitrogen atom and the antibonding orbitals of the adjacent C-C and C-N bonds is a key feature of the pyridine ring's electronic structure. Similarly, the interactions involving the orbitals of the chloromethyl and methyl substituents with the ring system can be quantified.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the electron density surface, with different colors representing different electrostatic potential values.

For this compound, the MEP surface would show regions of negative potential (typically colored red or yellow) and positive potential (colored blue). The most negative potential is expected to be located around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for electrophilic attack. Regions of positive potential are anticipated around the hydrogen atoms. The chlorine atom, being electronegative, will also influence the electrostatic potential in its vicinity. The MEP analysis provides a visual representation of the molecule's reactive sites, which is crucial for understanding its chemical behavior ijcrt.org.

Electronic Properties and HOMO-LUMO Analysis

The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and spectroscopic behavior. The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are central to this understanding. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's excitability and chemical reactivity.

For this compound, density functional theory (DFT) calculations would be the standard method to determine its electronic characteristics. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. A smaller HOMO-LUMO gap generally suggests a higher reactivity and a greater ease of electronic transitions.

Based on analyses of related pyridine derivatives, the HOMO of this compound is expected to be localized primarily on the pyridine ring, which is rich in π-electrons. The LUMO is also anticipated to be distributed over the aromatic system. The presence of the electron-withdrawing chloromethyl group and the electron-donating methyl group at positions 4 and 2, respectively, will influence the energy levels of these orbitals. The methyl group tends to raise the HOMO energy, while the chloromethyl group can lower the LUMO energy, potentially leading to a moderate HOMO-LUMO gap.

A hypothetical data table for the electronic properties of this compound, derived from typical DFT calculations (e.g., B3LYP/6-311++G(d,p)), is presented below. It is important to note that these are expected values and would require specific computational studies for verification.

PropertyExpected Value (eV)
HOMO Energy -6.5 to -7.5
LUMO Energy -0.5 to -1.5
HOMO-LUMO Gap (ΔE) 5.0 to 7.0
Ionization Potential 6.5 to 7.5
Electron Affinity 0.5 to 1.5

This interactive table presents hypothetical electronic properties based on computational studies of similar pyridine derivatives.

Molecular Geometry Optimization

The three-dimensional arrangement of atoms in a molecule, or its molecular geometry, is crucial for its physical and chemical properties. Computational methods, particularly DFT, are employed to find the most stable conformation of a molecule, which corresponds to a minimum on its potential energy surface.

For this compound, the geometry would be optimized to determine the precise bond lengths, bond angles, and dihedral angles. The pyridine ring is expected to be largely planar. The substituents, the methyl and chloromethyl groups, will have specific orientations relative to the ring.

The bond lengths within the pyridine ring will be characteristic of an aromatic system, with C-N bonds being shorter than C-C single bonds but longer than C=C double bonds. The C-Cl bond in the chloromethyl group will have a standard single bond length. The bond angles within the pyridine ring will be close to 120 degrees, consistent with its sp² hybridization, although slight distortions will occur due to the substituents.

A hypothetical table of optimized geometric parameters for this compound is provided below. These values are illustrative and would be confirmed by specific DFT calculations.

ParameterExpected Value (Å/°)
Bond Lengths (Å)
C-N (in ring)1.33 - 1.35
C-C (in ring)1.38 - 1.40
C-C (ring-CH3)1.50 - 1.52
C-C (ring-CH2Cl)1.51 - 1.53
C-Cl1.78 - 1.82
Bond Angles (°)
C-N-C (in ring)116 - 118
C-C-C (in ring)118 - 122
N-C-C (in ring)122 - 124
C-C-CH3120 - 122
C-C-CH2Cl119 - 121
C-CH2-Cl110 - 112

This interactive table presents hypothetical optimized geometric parameters based on computational studies of similar pyridine derivatives.

Applications in Medicinal Chemistry and Pharmaceutical Synthesis

Role as a Versatile Pharmaceutical Intermediate

4-(Chloromethyl)-2-methylpyridine and its derivatives are fundamental intermediates in the production of numerous pharmaceuticals. innospk.com The reactivity of the chloromethyl group allows for its facile substitution by various nucleophiles, enabling the construction of diverse molecular scaffolds. This property has been exploited in the synthesis of a range of drugs, including those used for treating acid-related disorders and allergic conditions. neliti.com Its importance is underscored by its use in the preparation of HIV-1 protease inhibitors, highlighting its broad applicability in medicinal chemistry. chemicalbook.com

Precursor for Proton Pump Inhibitors (PPIs)

Proton pump inhibitors (PPIs) are a class of drugs that profoundly suppress gastric acid secretion and are widely used for the treatment of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. asianjpr.com The pharmacophore of many PPIs consists of a 2-pyridylmethylsulfinylbenzimidazole backbone. nih.gov this compound and its analogs are essential precursors for the pyridine (B92270) portion of this core structure. asianjpr.comingentaconnect.comgoogle.com

Rabeprazole (B1678785) is a widely prescribed PPI, and its synthesis heavily relies on a derivative of this compound. neliti.com A key step in the synthesis involves the condensation of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine (B37757) with 2-mercaptobenzimidazole. google.com This reaction forms the thioether precursor, which is subsequently oxidized to yield rabeprazole. google.comnewdrugapprovals.org Various synthetic strategies have been developed to optimize this process, including in situ generation of the chloromethyl intermediate to improve commercial scale-up and reduce costs. asianjpr.com

Key Intermediates in Rabeprazole Synthesis:

IntermediateRole in Synthesis
2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridineProvides the substituted pyridine moiety of the rabeprazole molecule. google.com
2-MercaptobenzimidazoleForms the benzimidazole (B57391) portion of the final drug. google.com
Rabeprazole Sulfide (B99878)The thioether intermediate formed by the condensation of the two primary reactants. google.com

The synthesis of pantoprazole (B1678409), another prominent PPI, also utilizes a chloromethylpyridine derivative. The process involves the condensation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with 5-difluoromethoxy-2-mercaptobenzimidazole to form the thioether intermediate. nih.gov This intermediate is then oxidized to produce pantoprazole. nih.govdrugfuture.com Industrial preparation methods for the key intermediate, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, have been developed to ensure a consistent and cost-effective supply for large-scale pantoprazole production. patsnap.comgoogle.comgoogle.compatsnap.com

Key Intermediates in Pantoprazole Synthesis:

IntermediateRole in Synthesis
2-Chloromethyl-3,4-dimethoxypyridine hydrochlorideThe crucial pyridine-containing building block. nih.govdrugfuture.com
5-Difluoromethoxy-2-mercaptobenzimidazoleThe benzimidazole component that reacts with the chloromethylpyridine derivative. nih.gov
Pantoprazole ThioetherThe intermediate formed prior to the final oxidation step. nih.gov

Dexlansoprazole is the (R)-enantiomer of lansoprazole (B1674482) and is known for its modified-release technology. researchgate.net Its synthesis involves the use of a chiral intermediate derived from a chloromethylpyridine precursor. A common route involves the preparation of (R)-2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole. patsnap.com The synthesis often starts with a chloro-substituted pyridine derivative, such as 4-chloro-2,3-dimethylpyridine-N-oxide, which is then elaborated through several steps to introduce the necessary chirality and functional groups. google.com The process highlights the importance of stereoselective synthesis in modern drug development. patsnap.comwipo.int

Intermediate for Antihistamines

Beyond its role in PPI synthesis, this compound and related compounds are also valuable intermediates in the preparation of antihistamines. For instance, the synthesis of certain benzimidazole-based antihistamines involves the use of a chloromethylpyridine derivative to introduce the pyridine-containing side chain, which is a common structural motif in this class of drugs. nih.gov

Intermediate for Anti-inflammatory Agents

This compound is a key building block in the synthesis of novel anti-inflammatory agents. Its structure is incorporated into more complex heterocyclic systems, such as imidazopyridines, which have shown significant potential in treating inflammatory diseases.

Researchers have synthesized series of imidazopyridine derivatives and evaluated them for their ability to inhibit the production of pro-inflammatory cytokines. nih.gov In one such study, a series of imidazopyridine compounds were found to effectively inhibit the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov The synthesis of these imidazopyridines often begins with a 2-aminopyridine (B139424) derivative, which can be prepared from precursors like this compound. The subsequent cyclization reactions lead to the formation of the fused imidazopyridine ring system. One of the most potent compounds from this series, designated as X12, not only inhibited cytokine release in a dose-dependent manner but also demonstrated a significant protective effect in a mouse model of LPS-induced septic death. nih.gov

Another approach involves the synthesis of pyrazoline-incorporated imidazo[1,2-a]pyridines. These compounds are designed by reacting 2-aryl imidazo[1,2-a]pyridine (B132010) carbaldehydes with substituted acetophenones to form chalcone (B49325) intermediates, which are then cyclized with phenyl hydrazine (B178648) to yield the final pyrazoline derivatives. nih.gov Several of these compounds exhibited good anti-inflammatory activity when compared to the standard drug, ibuprofen, in in-vivo screening models. nih.gov The initial 2-aryl imidazo[1,2-a]pyridine scaffold is synthesized from 2-aminopyridine, highlighting the role of pyridine precursors in developing these complex anti-inflammatory molecules. nih.gov

Table 1: Anti-inflammatory Activity of Imidazopyridine Derivatives This table is interactive. You can sort and filter the data.

Compound ID Target Activity Key Findings Citation
X12 TNF-α, IL-6 Inhibited release in a dose-dependent manner. Showed significant protection against LPS-induced septic death in mice. nih.gov
6a Inflammation (in vivo) Good activity at 100 mg/kg. Comparable to standard drug ibuprofen. nih.gov
6b Inflammation (in vivo) Good activity at 100 mg/kg. Comparable to standard drug ibuprofen. nih.gov
6c Inflammation (in vivo) Good activity at 100 mg/kg. Comparable to standard drug ibuprofen. nih.gov

Development of Antimicrobial Agents

The versatility of this compound extends to the synthesis of novel antimicrobial agents. The pyridine moiety is a common feature in many compounds designed to combat bacterial and fungal infections.

One area of research focuses on the development of thieno[2,3-d]pyrimidine (B153573) derivatives. These compounds are synthesized using precursors that can be derived from this compound. For instance, novel 4-methylthienopyrimidines have been synthesized and evaluated for their antimicrobial properties. blogspot.comresearchgate.net The synthesis involved transforming a key intermediate, 4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid, into various amide derivatives. blogspot.comresearchgate.net Screening results showed that these compounds were active against most tested bacteria and Candida fungi, with benzyl (B1604629) amides being particularly effective against Bacillus subtilis and Pseudomonas aeruginosa. blogspot.comresearchgate.net

Another strategy involves the synthesis of Schiff bases and their metal complexes. A novel Schiff base, 2-methoxy-4-((3-methylpyridin-2-ylimino)methyl)phenol, was synthesized from 2-amino-3-methylpyridine (B33374) and vanillin. This Schiff base and its metal complexes with Zinc(II), Copper(II), Cobalt(II), and Nickel(II) were screened for antimicrobial activity. scilit.com The results indicated that the metal complexes, particularly the copper complex, exhibited enhanced potency against several bacterial strains (Staphylococcus aureus, Salmonella typhi, Escherichia coli, Klebsiella pneumoniae) and fungal strains (Candida albicans, Aspergillus niger) compared to the free ligand. scilit.com This enhancement is attributed to the coordination of the metal ion. scilit.com

Application in Cancer Research (Cytotoxic Effects)

In the field of oncology, derivatives synthesized from this compound are being investigated for their potential as anticancer agents due to their cytotoxic effects on various cancer cell lines.

One study focused on the systematic modification of 2,4-diphenyl-5H-indeno[1,2-b]pyridine analogs by introducing a chlorine atom. This modification, creating chlorinated pyridine compounds, resulted in a significant cytotoxic effect, with potent anticancer activity observed against T47D breast cancer cells. The study highlights how functional group modifications on the pyridine ring system can be crucial for enhancing cytotoxic properties.

Furthermore, research into 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates has shown promising antiproliferative activity. These compounds, which are purine (B94841) bioisosteres, were tested against MCF-7 and MDA-MB-231 breast cancer cell lines. One derivative, compound 2 in the study, demonstrated the best antiproliferative effect against the MCF-7 cell line. The synthesis of such thienopyrimidines involves the cyclocondensation of a substituted thiophene (B33073) with aryl nitriles, where the core structure can be influenced by pyridine-containing precursors. Metal complexes of Schiff bases derived from substituted pyridines have also been evaluated for antiproliferative activity against the human colorectal carcinoma (HCT116) cell line, with a copper complex showing the most potency. scilit.com

Table 2: Cytotoxic Activity of Pyridine Derivatives This table is interactive. You can sort and filter the data.

Compound Class Cancer Cell Line Activity Key Findings Citation
Chlorinated indeno[1,2-b]pyridines T47D (Breast) Potent anticancer activity Introduction of chlorine enhanced cytotoxic properties.
4-Amino-thienopyrimidines (Cmpd 2) MCF-7 (Breast) IC50 of 4.3 ± 0.11 µg/mL Highest antiproliferative effect on MCF-7.
Schiff base metal complexes (Copper) HCT116 (Colorectal) Potent antiproliferative activity Copper complex was the most potent among the tested metals. scilit.com

Modification of Biomolecules for Biological Process Studies

The pyridine ring, particularly when modified, serves as a reactive moiety for the covalent labeling and modification of biomolecules, which is essential for studying biological processes. The chloromethyl group of this compound provides a convenient point of attachment to create functional probes.

Halopyridines, such as the related 4-chloropyridine (B1293800), have been developed as "switchable" covalent protein modifiers. nih.gov These molecules exhibit modest reactivity towards thiols, like the amino acid cysteine, at neutral pH. However, their reactivity can be dramatically increased (by up to ~4500-fold) upon protonation of the pyridine nitrogen, forming a positively charged pyridinium (B92312) ion. nih.gov This "switching" can be catalyzed by the local environment within a protein's active site, allowing for selective labeling of specific cysteine residues. nih.gov This strategy has been used to target human dimethylarginine dimethylaminohydrolase-1 (DDAH1) by modifying an active-site cysteine. nih.gov

Furthermore, the quaternization of vinyl- or alkynyl-substituted pyridines has been shown to enable ultrafast and selective modification of cysteine residues on proteins. blogspot.com This approach has been successfully used to create homogenous antibody-drug conjugates, demonstrating its utility in targeted therapy development. blogspot.com The high performance of phenylsulfonyl pyridine derivatives for the site-specific modification of proteins has also been demonstrated, with the reactivity being tunable through substitution on the pyridine ring. These studies underscore the potential of using reactive pyridine derivatives, which can be synthesized using this compound as a starting scaffold, to create sophisticated tools for chemical biology.

Interaction Studies with Biological Targets (e.g., Proteins, Enzymes)

Derivatives of this compound are instrumental in synthesizing molecules for studying interactions with key biological targets like proteins and enzymes. These studies are crucial for understanding disease mechanisms and for rational drug design.

Molecular docking studies have been employed to elucidate the mechanism of action for newly synthesized antimicrobial agents. For example, the interaction of novel 4-methylthienopyrimidine derivatives with bacterial tRNA (Guanine37-N1)-methyltransferase (TrmD), an essential enzyme for protein synthesis in bacteria, was investigated. blogspot.comresearchgate.net The docking results revealed that the most active compounds, the benzylamides, showed the best binding parameters to the active site of the enzyme isolated from P. aeruginosa, correlating well with the in vitro antimicrobial activity. blogspot.comresearchgate.net

In the context of anti-inflammatory research, imidazopyridine derivatives have been studied for their interaction with key components of the inflammatory cascade. As mentioned previously, compounds like X12 were shown to inhibit the release of TNF-α and IL-6 from macrophages. nih.gov This demonstrates a direct interaction with the cellular pathways responsible for producing these pro-inflammatory cytokines, highlighting the potential of these pyridine-based compounds to modulate the immune response at a molecular level. nih.gov

Synthesis of Diverse Heterocyclic Compounds with Biological Activity

The primary and most significant application of this compound is its role as a versatile intermediate in the synthesis of a wide range of biologically active heterocyclic compounds. The reactive chloromethyl group readily participates in nucleophilic substitution reactions, allowing for the facile introduction of the 2-methyl-4-pyridinylmethyl moiety into various molecular scaffolds.

A prominent example is its use in the synthesis of proton pump inhibitors (PPIs), a class of drugs that treat acid-reflux disorders. The hydrochloride salt of a closely related compound, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine, is a key intermediate for producing drugs like omeprazole (B731), esomeprazole, and tenatoprazole. Similarly, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride is a crucial intermediate for the PPI pantoprazole. The synthesis involves reacting the chloromethyl pyridine derivative with a benzimidazole or imidazopyridine thiol to form the final drug substance.

Beyond PPIs, this intermediate is used to construct a vast library of heterocyclic structures. Imidazopyridine derivatives, known for their anti-inflammatory, anticancer, and antiviral activities, are frequently synthesized from precursors that can be made from this compound. The synthesis often involves the reaction of a 2-aminopyridine with an α-halogenated carbonyl compound or other cyclization strategies to build the fused heterocyclic system. The resulting compounds have shown immense therapeutic potential across various disease areas.

Future Research Directions and Challenges

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of 4-(chloromethyl)-2-methylpyridine and its precursors often involves multi-step processes with the use of hazardous reagents and the generation of significant waste. orientjchem.org Future research is increasingly focused on developing greener and more sustainable synthetic methodologies.

A primary challenge lies in replacing harsh chlorinating agents like thionyl chloride, which produces toxic sulfur dioxide gas, with milder and more selective alternatives. mdpi.com The use of reagents like cyanuric chloride is being explored to reduce over-chlorination and improve reaction cleanliness. mdpi.com Additionally, the development of catalytic processes, such as those using phosphotungstic acid or ruthenium catalysts, for oxidation and chlorination steps can lead to milder reaction conditions, higher yields, and reduced waste. orientjchem.orgpatsnap.com

Design and Synthesis of New Derivatives with Enhanced Biological Activities

This compound serves as a crucial building block for creating a diverse range of derivatives with potential pharmaceutical and agrochemical applications. researchgate.netnih.govnih.gov A major area of future research is the rational design and synthesis of new derivatives with improved biological efficacy.

This involves modifying the core structure by introducing various functional groups to modulate properties such as binding affinity to biological targets, solubility, and metabolic stability. For instance, the synthesis of novel hydrazone compounds derived from 2-chloro-5-(chloromethyl)pyridine (B46043) has shown promise for developing new antimicrobial and anti-malarial agents. researchgate.net Similarly, the creation of quinazoline-based derivatives targeting multiple biological pathways, such as phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDACs), represents a promising strategy in cancer drug discovery. nih.gov

The exploration of diverse chemical space through the synthesis of novel amides, ureas, and thioureas from chloropicolinate derivatives has yielded compounds with significant antimycobacterial activity. researchgate.net The key challenge is to establish clear structure-activity relationships (SAR) to guide the design of more potent and selective molecules while minimizing off-target effects.

Advanced Mechanistic Studies of Chemical Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and developing new ones. Future research will focus on detailed mechanistic investigations to elucidate the pathways of key transformations.

For example, understanding the precise mechanism of the Doebner reaction, which is used to synthesize quinoline-4-carboxylic acids, can help in controlling the formation of by-products and improving the yield of the desired products. sci-hub.se Studies have shown that the order of reactant addition plays a critical role in determining the product outcome. sci-hub.se

Advanced spectroscopic and computational techniques will be instrumental in studying transient intermediates and transition states. For instance, investigating the electrochemical C–H/N–H cross-coupling reactions of related pyridine (B92270) derivatives can provide insights into developing more efficient and sustainable methods for forming new carbon-nitrogen bonds. acs.org Unraveling the intricacies of these reactions will enable chemists to exert finer control over selectivity and reactivity.

Further Computational Modeling for Predictive Reactivity and Bioactivity

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound and its derivatives, these methods offer powerful predictive capabilities for both reactivity and biological activity.

Future efforts will likely involve the use of Density Functional Theory (DFT) to study the electronic structure and reactivity of these molecules, providing insights into their nucleophilic and electrophilic character. researchgate.netscirp.org This can help in predicting the most likely sites for chemical reactions and designing more efficient synthetic strategies. nih.gov

In the realm of drug discovery, molecular docking and molecular dynamics simulations can predict how derivatives of this compound will bind to specific biological targets, such as enzymes and receptors. nih.govresearchgate.netmdpi.com These computational models can help in prioritizing which compounds to synthesize and test, thereby accelerating the discovery of new therapeutic agents. nih.gov Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can provide early assessments of the drug-like properties of new derivatives, helping to identify potential liabilities before significant resources are invested. mdpi.com

Development of High-Throughput Screening Methods for Derivative Evaluation

To efficiently explore the vast chemical space of possible derivatives of this compound, the development of high-throughput screening (HTS) methods is essential. These methods allow for the rapid evaluation of large libraries of compounds for their biological activity.

Future research will focus on creating robust and miniaturized assays to screen for desired activities, such as enzyme inhibition or antimicrobial effects. nih.govyoutube.com This can involve techniques like differential scanning fluorimetry (DSF) and surface plasmon resonance (SPR) to assess compound binding to target proteins. nih.gov The use of automated liquid handling and data analysis can significantly increase the throughput of these screening campaigns.

Pairing HTS with computational screening can create a powerful workflow for identifying promising lead compounds. youtube.com Virtual screening can first be used to select a subset of compounds from a large virtual library, which can then be synthesized and subjected to experimental HTS. This integrated approach will be crucial for accelerating the pace of discovery for new drugs and agrochemicals derived from this compound.

Q & A

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : Methyl groups (~δ 2.5 ppm) and chloromethyl protons (~δ 4.5 ppm) confirm substitution patterns.
    • ¹³C NMR : Pyridine ring carbons (δ 120–150 ppm) and chloromethyl carbon (δ ~45 ppm) aid structural validation.
  • X-ray Crystallography : Used to resolve dihedral angles between aromatic rings (e.g., 64.2° in related pyrimidine derivatives, ), critical for understanding steric effects .

How can researchers resolve contradictions in stability data for this compound under varying storage conditions?

Advanced
Conflicting stability reports may arise from impurities or moisture sensitivity. Mitigation strategies include:

  • Controlled Environment : Store under inert gas (N₂/Ar) at −20°C, as recommended for chloromethyl-containing compounds .
  • Purity Assessment : Use HPLC-MS to detect degradants (e.g., hydrolysis to hydroxymethyl derivatives).
  • Accelerated Stability Studies : Expose samples to humidity (40–80% RH) and monitor via TGA/DSC .

What safety protocols are critical when handling this compound?

Q. Basic

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas during synthesis).
  • Waste Disposal : Segregate halogenated waste for incineration to prevent environmental release .

What mechanistic insights guide the design of nucleophilic substitution reactions involving the chloromethyl group?

Advanced
The chloromethyl group undergoes SN₂ mechanisms due to its primary carbon. Experimental strategies include:

  • Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) to assess steric/electronic effects.
  • Isotopic Labeling : Use D₂O to track hydrolysis pathways and quantify competing elimination reactions.
  • Computational Modeling : DFT calculations predict transition states and regioselectivity in complex systems .

What are the solubility properties of this compound in common solvents?

Q. Basic

  • Polar Solvents : Moderate solubility in DMSO and DMF due to pyridine’s lone pair.
  • Nonpolar Solvents : Limited solubility in hexane; better in dichloromethane or ethyl acetate.
  • Aqueous Systems : Low water solubility (~0.1 mg/mL), necessitating surfactants for biological assays .

How can regioselectivity challenges in synthesizing derivatives of this compound be addressed?

Q. Advanced

  • Protecting Groups : Temporarily block reactive sites (e.g., pyridine N-oxide formation) to direct substitution .
  • Catalytic Systems : Use Pd/Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) at the chloromethyl site.
  • Microwave-Assisted Synthesis : Enhance reaction specificity and reduce side products through rapid heating .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.